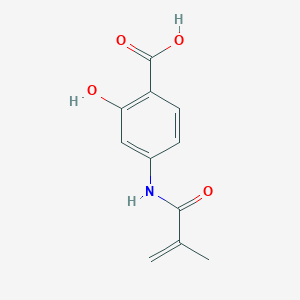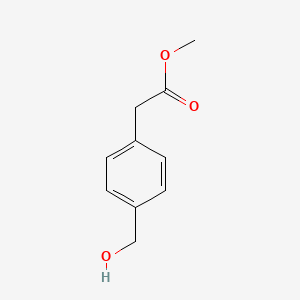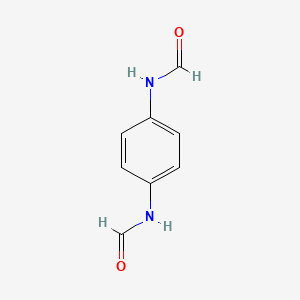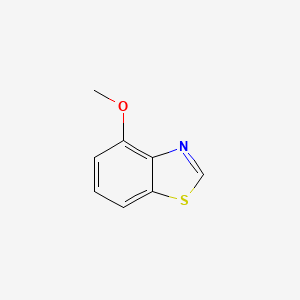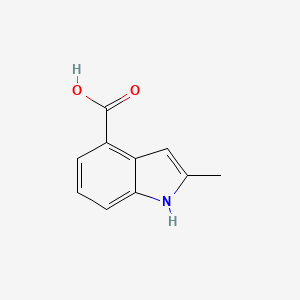
2-Methyl-1H-indole-4-carboxylic acid
Vue d'ensemble
Description
2-Methyl-1H-indole-4-carboxylic acid is a chemical compound that belongs to the indole family. It is a white crystalline powder that is used in various scientific research applications. This compound is known for its unique properties, which make it an important tool in the field of biochemistry and pharmacology.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
2-Methyl-1H-indole-4-carboxylic acid is involved in various synthesis processes for pharmaceutically active agents. A practical synthesis method using Pd-loaded Al-MCM-41 mesoporous catalyst has been developed for indole-2-carboxylic acid, highlighting its importance in medicinal compound study and production (Jiang et al., 2017).
Characterization and Biological Activity
The characterization and biological activity of indole-2-carboxylic acid derivatives have been extensively studied. These derivatives exhibit significant antibacterial and moderate antifungal activities, underlining their potential therapeutic applications (Raju et al., 2015).
Anticholinergic Activity Studies
Research has been conducted on indol-2-carboxylic acid esters containing N-phenylpiperazine moiety to determine their anticholinergic activity. This study contributes to understanding the biological effects of such compounds (Padrtová et al., 2020).
Spectroscopic and Computational Studies
Spectroscopic and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate, a derivative of indole-2-carboxylic acid, provide insights into its electronic nature, reactivity, and potential as a precursor to biologically active molecules (Almutairi et al., 2017).
Novel Derivative Synthesis
The synthesis of novel indole derivatives, such as indole-benzimidazole, using indole carboxylic acids highlights the versatility of these compounds in creating new chemical entities with potential biological activities (Wang et al., 2016).
Fluorescence and Photophysical Studies
Fluorescence studies on new 3-arylindole-2-carboxylates synthesized using β,β-diaryldehydroamino acids as building blocks reveal their potential as fluorescent probes, demonstrating the diverse applications of indole carboxylic acid derivatives in scientific research (Queiroz et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
2-methyl-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-5-8-7(10(12)13)3-2-4-9(8)11-6/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBJHNKCWFUFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40484002 | |
| Record name | 2-Methyl-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-indole-4-carboxylic acid | |
CAS RN |
34058-50-9 | |
| Record name | 2-Methyl-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

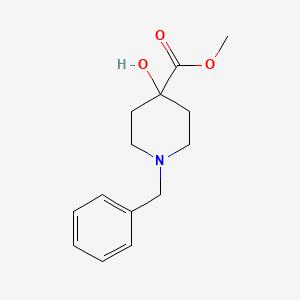
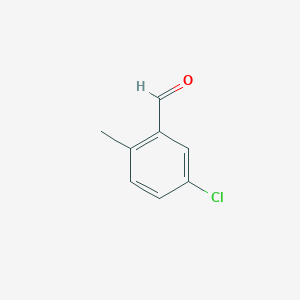
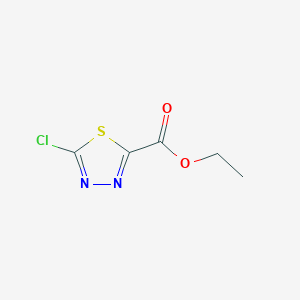
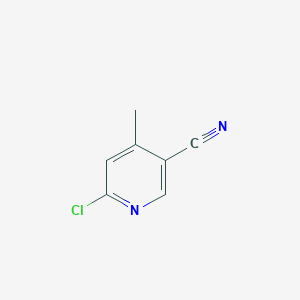
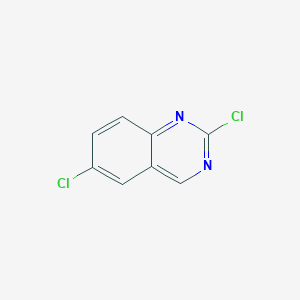

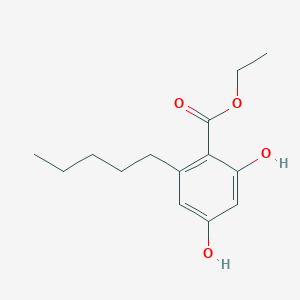
![4-Chlorobenzo[d]thiazol-5-amine](/img/structure/B1590310.png)
